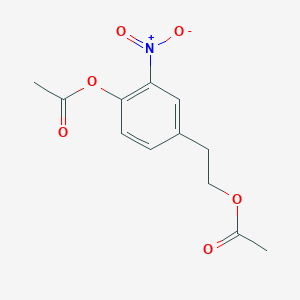
4-(2-Acetoxyethyl)-2-nitrophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Acetoxyethyl)-2-nitrophenyl acetate is an organic compound that features both acetoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetoxyethyl)-2-nitrophenyl acetate typically involves the esterification of 4-(2-hydroxyethyl)-2-nitrophenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetoxyethyl)-2-nitrophenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetoxy group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-(2-Hydroxyethyl)-2-nitrophenol and acetic acid.
Reduction: 4-(2-Acetoxyethyl)-2-aminophenyl acetate.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-(2-Acetoxyethyl)-2-nitrophenyl acetate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s functional groups make it useful in the development of novel materials with specific properties.
Biological Studies: It can serve as a model compound for studying the behavior of nitro and acetoxy groups in biological systems.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 4-(2-Acetoxyethyl)-2-nitrophenyl acetate depends on the specific reactions it undergoes. For example:
Hydrolysis: The ester bond is cleaved by nucleophilic attack from water, leading to the formation of an alcohol and acetic acid.
Reduction: The nitro group is reduced through a series of electron transfers, ultimately forming an amino group.
Substitution: The acetoxy group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)-2-nitrophenyl acetate: Similar structure but with a hydroxyl group instead of an acetoxy group.
4-(2-Acetoxyethyl)-2-aminophenyl acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(2-Acetoxyethyl)-2-nitrophenyl acetate is unique due to the presence of both acetoxy and nitro groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Properties
Molecular Formula |
C12H13NO6 |
|---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
2-(4-acetyloxy-3-nitrophenyl)ethyl acetate |
InChI |
InChI=1S/C12H13NO6/c1-8(14)18-6-5-10-3-4-12(19-9(2)15)11(7-10)13(16)17/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
KSSMDIZJVKINMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















